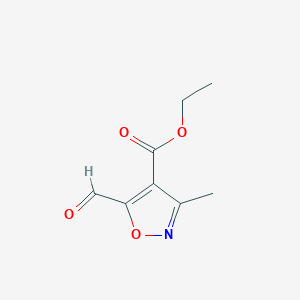

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is an organic compound . It is a useful intermediate in the preparation of other compounds and can be used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs .

Synthesis Analysis

The synthesis of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be achieved through various pathways. The most broadly researched and reported synthesis of this derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular formula of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is C9H13NO3 . The molecular weight is 183.20 . The InChI Key is JDWLDZUUTIPZHV-UHFFFAOYSA-N .Chemical Reactions Analysis

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be used as a reagent in the synthesis of other compounds . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .Physical And Chemical Properties Analysis

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate has a refractive index n20/D of 1.4630 . Its boiling point is 71-72 °C/0.5 mmHg (lit.) , and its density is 1.066 g/mL at 25 °C .Scientific Research Applications

- Isoxazoles are a class of five-membered heterocyclic compounds commonly found in commercially available drugs. Researchers have explored metal-free synthetic routes to isoxazoles to overcome the limitations associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation) .

- Ethyl 5-formyl-3-methylisoxazole-4-carboxylate derivatives may exhibit biological activity, making them interesting candidates for drug development. For instance, cytotoxic effects and interactions with cellular proteins have been observed .

- Researchers have synthesized isoxazole derivatives and tested their antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia cerealis. These compounds could potentially serve as antifungal agents .

- Isoxazoles can be used as chemical probes to study biological processes. Researchers investigate their effects on specific cellular pathways, protein interactions, and gene expression .

- Isoxazole-based compounds have been explored for their electronic properties. They can serve as building blocks for organic semiconductors, light-emitting materials, and sensors .

- Metal-free synthetic routes to isoxazoles contribute to green chemistry practices. These methods avoid toxic metal catalysts and minimize waste production .

- Isoxazole derivatives may find applications in agrochemicals. Researchers investigate their potential as herbicides, insecticides, or fungicides .

Drug Discovery and Medicinal Chemistry

Antifungal Agents

Chemical Biology and Target Identification

Materials Science and Organic Electronics

Catalysis and Green Chemistry

Agrochemicals and Crop Protection

Safety and Hazards

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is classified as a combustible liquid . It has a flash point of 217.4 °F (103 °C) in a closed cup . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs . It is a useful intermediate in the preparation of other compounds . Therefore, it has potential applications in various fields, including drug discovery and agricultural chemistry .

properties

IUPAC Name |

ethyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-3-12-8(11)7-5(2)9-13-6(7)4-10/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHOKZUJGAXILD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol](/img/structure/B2712346.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2712348.png)

![8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712349.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2712351.png)

![N-(2-cyanophenyl)-N'-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2712352.png)

![N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712353.png)

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2712355.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2712358.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-pyrazol-1-ylbenzamide](/img/structure/B2712359.png)

![[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B2712361.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide](/img/structure/B2712363.png)